
(Azidomethyl)cyclobutane
Overview
Description
(Azidomethyl)cyclobutane is a cyclobutane derivative substituted with an azidomethyl (-CH₂N₃) group. Azidomethyl groups are known for their role in click chemistry (e.g., CuAAC reactions) and energetic materials due to the high heat of formation of the azido group .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Azidomethyl)cyclobutane can be synthesized through several methods. One common approach involves the reaction of cyclobutylmethyl bromide with sodium azide in an aprotic solvent such as dimethylformamide (DMF). The reaction typically proceeds at room temperature, yielding azidomethylcyclobutane as the primary product .
Industrial Production Methods: While specific industrial production methods for azidomethylcyclobutane are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations. Scaling up the reaction would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides .
Chemical Reactions Analysis
Types of Reactions: (Azidomethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Cycloaddition Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like DMF or acetonitrile.
Cycloaddition Reactions: Alkynes and copper(I) catalysts are commonly used in the Huisgen cycloaddition, often performed in solvents such as water or ethanol.
Major Products Formed:
Substitution Reactions: Products include substituted cyclobutylmethyl derivatives.
Cycloaddition Reactions: Products include 1,2,3-triazoles, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceuticals
(Azidomethyl)cyclobutane serves as a crucial building block in the synthesis of novel pharmaceutical agents. Its unique structural features facilitate the development of compounds targeting specific enzymes and receptors. For instance, it has been utilized in fragment-based drug discovery (FBDD), where cyclobutane motifs are incorporated into drug candidates to enhance binding affinity and metabolic stability .
Case Study: Cyclobutane Fragment Library
A study synthesized a library of cyclobutane fragments, demonstrating the compound's ability to improve the rigidity of acyclic chains. This library included various functionalities such as secondary amines and sulfonamides, showcasing the potential of cyclobutane derivatives in drug discovery .
Materials Science
Development of Novel Materials
The unique properties of this compound make it suitable for creating materials with high thermal stability and specific electronic characteristics. Its azide group can participate in click chemistry reactions, allowing for the formation of complex materials with tailored properties.
Material Type | Properties | Applications |
---|---|---|
Polymers | High amine density | Gene transfection, CO2 capture |
Functionalized materials | Enhanced electronic characteristics | Sensors, catalysts |
Biotechnology
Gene Transfection Applications
In biotechnology, this compound derivatives are explored for non-viral gene transfection methods. Polymers synthesized from this compound can effectively complex with nucleic acids, facilitating their entry into cells without the risks associated with viral vectors.
Experimental Methods and Results
- Method: Synthesis of polyethyleneimine (PEI) from this compound.
- Results: The resulting polymers demonstrated effective gene transfection capabilities across various cell types.
Environmental Chemistry
Metal Chelation and Carbon Capture
The derivatives of this compound are studied for their ability to chelate heavy metals, which is crucial for environmental remediation efforts. Additionally, materials incorporating this compound have shown promise in capturing and storing carbon dioxide, contributing to climate change mitigation strategies .
Application Area | Focus | Results Summary |
---|---|---|
Metal Chelation | Binding heavy metals | Effective removal from aqueous solutions |
Carbon Capture | CO2 absorption | Significant uptake in CO2-rich environments |
Chemical Biology
Probes in Biological Systems
In chemical biology, this compound functions as a probe to study enzyme mechanisms and protein interactions. Its azide group allows for bioconjugation techniques that can label proteins or other biomolecules for detailed analysis.
Mechanism of Action
The mechanism of action of azidomethylcyclobutane and its derivatives largely depends on the specific application and the nature of the target molecules. In biological systems, triazole derivatives may interact with enzymes or receptors, modulating their activity. The azide group can also facilitate the formation of covalent bonds with target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
- Ring Size and Stability : Smaller rings (e.g., cyclopentane) exhibit moderate stability, while larger rings (e.g., HMX-derived AZTC) are prone to decomposition due to strain and energetic substituents .
- Synthetic Yields : (Azidomethyl)-cyclopentane synthesis achieves 26% yield, reflecting challenges in cyclization efficiency. Aromatic analogs (e.g., 1,4-bis(azidomethyl)benzene) require high-dilution conditions for macrocyclization .
Reactivity and Functional Roles
Azidomethyl Group in Click Chemistry:
- The azidomethyl group enables CuAAC reactions, as seen in macrocycle synthesis using 1,4-bis(azidomethyl)benzene and propargyl derivatives .
- In contrast, (azidomethyl)-cyclopentane’s reactivity in similar reactions remains unexplored but could parallel cyclopentane-based azido intermediates in pharmaceutical synthesis .
Energetic Materials:
- Azidomethyl groups in AZTC and DATH lower thermal stability compared to parent compounds (e.g., HMX), making them more sensitive to initiation . Cyclobutane analogs, if synthesized, might exhibit intermediate sensitivity due to smaller ring strain.
Spectroscopic and Thermal Properties
- Spectroscopy : Azidomethyl groups show characteristic IR stretches (~2100 cm⁻¹ for -N₃) and distinct NMR shifts for -CH₂N₃, as seen in 1,8-naphthalimide derivatives .
- Thermal Behavior : Cyclopentane derivatives are stable under ambient conditions, whereas AZTC decomposes rapidly above 160°C, highlighting the destabilizing effect of azidomethyl groups in strained systems .
Biological Activity
(Azidomethyl)cyclobutane, particularly in its (1R,2R)-1-(azidomethyl)-2-(trifluoromethyl) form, has garnered attention in the fields of medicinal chemistry and chemical biology. This compound exhibits significant potential as a building block for pharmaceutical synthesis and as a probe in biological research. This article delves into its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The azidomethyl group attached to the cyclobutane ring is crucial for its reactivity and biological interactions. The unique structural features of this compound allow it to participate in various chemical reactions, including click chemistry, which is pivotal for bioconjugation processes.
The biological activity of this compound primarily revolves around its interaction with specific molecular targets, such as enzymes and receptors. The azide functional group can engage in bioorthogonal reactions, facilitating the formation of stable conjugates that are useful in studying enzyme mechanisms and protein interactions.
Biological Applications
- Medicinal Chemistry :
-
Chemical Biology :
- The compound acts as a probe in studying biological systems, particularly in enzyme mechanism investigations.
- Its ability to participate in click chemistry allows researchers to tag biomolecules selectively, aiding in the visualization and tracking of cellular processes.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A study examined the cytotoxic effects of this compound derivatives on multiple cancer cell lines. The results indicated that certain derivatives exhibited significant anti-proliferative effects with IC50 values below 10 µM against A549 lung cancer cells. This suggests potential for further development into therapeutic agents targeting specific cancer types .
Research on Mechanisms
Research has shown that this compound can be integrated into complex biochemical pathways through its reactive azide group. This integration has been instrumental in elucidating the mechanisms of action for various enzymes involved in metabolic processes, highlighting its utility in drug discovery and development .
Q & A
Basic Research Questions
Q. What established synthetic routes are used for (azidomethyl)cyclobutane, and how are they optimized for yield and purity?
- Methodological Answer : Synthesis typically involves [3+2] cycloaddition or derivatization of cyclobutane precursors (e.g., cyclobutanecarboxylic acid chloride). Optimization includes controlling reaction temperature, solvent polarity, and catalysts (e.g., copper catalysts for azide-alkyne cycloaddition). Purification via column chromatography or recrystallization ensures purity, with yield optimization through stoichiometric adjustments .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer : ¹H and ¹³C NMR confirm structural integrity and stereochemistry, with coupling constants (e.g., J ≈ 10 Hz for trans-configuration) indicating spatial arrangements. Mass spectrometry (MS) identifies molecular ions and fragmentation patterns. Infrared (IR) spectroscopy validates azide functional groups (~2100 cm⁻¹) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Store in airtight containers away from oxidizing agents (e.g., peroxides). Use non-sparking tools, grounded equipment, and inert atmospheres (N₂/Ar) during transfers. Personal protective equipment (PPE) and fume hoods are mandatory due to azide explosivity .
Q. How does the cyclobutane ring’s strain influence the reactivity of this compound?
- Methodological Answer : The ring’s angle strain increases reactivity, facilitating ring-opening reactions for functionalization (e.g., nucleophilic substitution at the azidomethyl group). Strain energy calculations via computational methods (DFT) quantify reactivity trends .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing this compound derivatives be addressed?
- Methodological Answer : Chiral chromatography (HPLC) separates cis/trans isomers. NMR NOESY experiments and vicinal coupling constants (J) resolve spatial configurations. Asymmetric synthesis using chiral auxiliaries or catalysts improves stereocontrol .
Q. How should contradictory NMR data be resolved when determining novel this compound analogs?
- Methodological Answer : Cross-validate with X-ray crystallography or computational modeling (DFT-based chemical shift predictions). Replicate experiments under controlled conditions to rule out dynamic effects (e.g., rotameric interconversion) .
Q. What computational methods predict the stability and reactivity of this compound in drug design?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties and transition states. Molecular Dynamics (MD) simulations assess conformational stability in solvent environments. Validate with experimental thermal analysis (TGA/DSC) .
Q. How can researchers design experiments to probe the thermal stability of this compound?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) under varied temperatures and pressures. Monitor decomposition pathways via GC-MS and correlate with Arrhenius kinetics. Compare stability across derivatives with varying substituents .
Q. What strategies optimize the functionalization of this compound for fragment-based drug discovery?
- Methodological Answer : Utilize "click chemistry" (azide-alkyne cycloaddition) to append pharmacophores. Principal Component Analysis (PCA) guides library design by mapping 3D fragment diversity. Evaluate bioavailability via LogP and polar surface area calculations .
Q. How do solvent polarity and reaction conditions affect the azide group’s reactivity in this compound?
- Methodological Answer : Kinetic studies under varying solvents (e.g., DMSO vs. THF) and temperatures quantify reaction rates. Azide stability is assessed via FTIR monitoring of N₃⁻ stretching frequencies. Solvent effects are modeled using COSMO-RS .
Q. Data Analysis and Contradiction Management
Q. How should researchers analyze conflicting mass spectrometry data for this compound derivatives?
- Methodological Answer : Compare fragmentation patterns with predicted MS/MS spectra (software tools like mMass). Investigate ionization efficiency differences (e.g., ESI vs. EI). Confirm molecular ions via high-resolution MS (HRMS) .
Q. What statistical methods are appropriate for interpreting structure-activity relationship (SAR) data in cyclobutane-based compounds?
- Methodological Answer : Multivariate regression analysis correlates structural descriptors (e.g., steric bulk, dipole moments) with biological activity. Principal Component Analysis (PCA) reduces dimensionality for SAR visualization .
Q. Experimental Design and Limitations
Q. How can researchers mitigate limitations in studying this compound’s reactivity under ambient conditions?
- Methodological Answer : Use inert-atmosphere gloveboxes for air-sensitive reactions. Real-time monitoring via in-situ IR or Raman spectroscopy captures transient intermediates. Control humidity to prevent hydrolysis .
Q. What are common pitfalls in scaling up this compound synthesis, and how are they addressed?
- Methodological Answer : Exothermic reactions require careful temperature control (jacketed reactors). Scale-up challenges include azide decomposition; mitigate via batch-wise addition and continuous flow systems .
Properties
IUPAC Name |
azidomethylcyclobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c6-8-7-4-5-2-1-3-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTSIOABNCURKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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